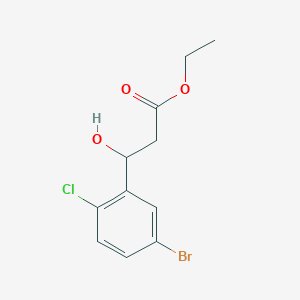
Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another approach involves the use of 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoic acid chloride, which is reacted with ethanol in the presence of a base such as pyridine. This method can offer higher yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: 3-(5-Bromo-2-chlorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromo and chloro substituents can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxyl and ester groups can also participate in hydrogen bonding and other interactions that influence its biological effects.
Comparación Con Compuestos Similares
Ethyl 3-(5-Bromo-2-chlorophenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 3-(4-Bromo-2-chlorophenyl)-3-hydroxypropanoate: Similar structure but with different substitution pattern on the phenyl ring.
Ethyl 3-(5-Bromo-2-fluorophenyl)-3-hydroxypropanoate: Fluorine substituent instead of chlorine, which can affect its reactivity and biological activity.
Ethyl 3-(5-Bromo-2-methylphenyl)-3-hydroxypropanoate: Methyl group instead of chlorine, leading to different steric and electronic effects.
Propiedades
Fórmula molecular |
C11H12BrClO3 |
|---|---|
Peso molecular |
307.57 g/mol |
Nombre IUPAC |
ethyl 3-(5-bromo-2-chlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrClO3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10,14H,2,6H2,1H3 |
Clave InChI |
QDHWWAIJFXABKA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=C(C=CC(=C1)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















